Product packaging for 4-Ethoxybenzene-1,2-diamine(Cat. No.:CAS No. 1197-37-1)

4-Ethoxybenzene-1,2-diamine

Cat. No.: B074564
CAS No.: 1197-37-1
M. Wt: 152.19 g/mol
InChI Key: KLLREYQZEOLXHA-UHFFFAOYSA-N
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Description

4-Ethoxybenzene-1,2-diamine is a high-value aromatic diamine compound serving as a critical synthetic intermediate in organic and medicinal chemistry research. Its primary research application is as a versatile building block for the synthesis of substituted benzimidazole derivatives. The electron-donating ethoxy group at the 4-position significantly influences the electronic properties and regioselectivity of the resulting heterocycles, making it particularly valuable for developing novel compounds with tailored functionalities. Researchers utilize this diamine to create libraries of benzimidazole-based molecules for screening as potential pharmacologically active agents, including kinase inhibitors and antimicrobials. Furthermore, it finds extensive use in materials science for constructing organic ligands in coordination chemistry and as a precursor for functional polymers and dyes. The compound's mechanism of action is rooted in its reactivity; the ortho-diamine functionality readily undergoes condensation with aldehydes and carboxylic acid derivatives to form the benzimidazole core structure. This reactivity is exploited to create complex molecular architectures for structure-activity relationship (SAR) studies and the development of new chemical entities. Supplied as a high-purity solid, this reagent is essential for scientists advancing projects in drug discovery, chemical biology, and advanced material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B074564 4-Ethoxybenzene-1,2-diamine CAS No. 1197-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxybenzene-1,2-diamine
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InChI

InChI=1S/C8H12N2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3
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InChI Key

KLLREYQZEOLXHA-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC(=C(C=C1)N)N
Source PubChem
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Molecular Formula

C8H12N2O
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DSSTOX Substance ID

DTXSID6061608
Record name 1,2-Benzenediamine, 4-ethoxy-
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Molecular Weight

152.19 g/mol
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Boiling Point

295 °C
Record name 4-ETHOXY-1,2-BENZENEDIAMINE
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Solubility

Very soluble in water; soluble in ethanol, ethyl ether, and chloroform.
Record name 4-ETHOXY-1,2-BENZENEDIAMINE
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Vapor Pressure

0.000926 [mmHg]
Record name 4-Ethoxy-1,2-benzenediamine
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CAS No.

1197-37-1
Record name 4-Ethoxy-1,2-benzenediamine
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Record name 1,2-Benzenediamine, 4-ethoxy-
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Record name 1,2-Benzenediamine, 4-ethoxy-
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Record name 4-ETHOXYBENZENE-1,2-DIAMINE
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Melting Point

71.5 °C
Record name 4-ETHOXY-1,2-BENZENEDIAMINE
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Synthetic Methodologies and Reaction Pathways for 4 Ethoxybenzene 1,2 Diamine

Established Synthetic Routes to 4-Ethoxybenzene-1,2-diamine

The conventional synthesis of this compound relies on well-documented chemical transformations, primarily involving the reduction of nitro-substituted precursors. These methods are widely adopted due to their reliability and the commercial availability of starting materials.

Reductive Amination Approaches

Reductive amination offers a versatile method for the synthesis of amines from carbonyl compounds. While direct synthesis of this compound via this method is not extensively documented, the principles of reductive amination can be applied to precursors of the target molecule. This approach typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgorganic-chemistry.org

In a hypothetical application to a precursor, a suitably functionalized cyclohexane-1,2-dione could be envisioned to react with ammonia, followed by aromatization and reduction to yield this compound. However, the more practical and established routes detailed below are generally preferred for the synthesis of this specific compound.

Transformations from Related Anilines and Nitrobenzenes

A predominant and well-established pathway to this compound involves the reduction of corresponding nitro-substituted aromatic compounds. This approach is favored due to the accessibility of the nitro precursors through electrophilic nitration reactions.

The most common precursor is 4-ethoxy-2-nitroaniline (B1294931) . This intermediate is typically synthesized by the nitration of 4-ethoxyaniline. The ethoxy group at position 4 directs the incoming nitro group to the ortho position (position 2). The subsequent reduction of the nitro group in 4-ethoxy-2-nitroaniline yields the desired this compound. This reduction can be effectively carried out using various reducing agents, including metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or iron in the presence of an acid like hydrochloric acid. Catalytic hydrogenation using hydrogen gas or a hydrogen source like sodium borohydride in the presence of a catalyst is also a widely used method. acs.orgacs.orgnih.gov

An alternative, yet related, approach starts with 4-ethoxy-1,2-dinitrobenzene (B13963232) . This dinitro compound can be prepared by the nitration of 4-ethoxy-substituted benzene (B151609) derivatives. The simultaneous reduction of both nitro groups on 4-ethoxy-1,2-dinitrobenzene leads directly to this compound. ontosight.ai

Starting MaterialKey TransformationReagents/ConditionsProduct
4-EthoxyanilineNitration, followed by Reduction1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂/Pd/CThis compound
4-Ethoxy-1,2-dinitrobenzeneReductionH₂/Pd/C or SnCl₂/HClThis compound

Alternative Precursor-Based Syntheses

Beyond the standard nitroaniline reduction, alternative precursors can be utilized. One such approach involves the modification of other functional groups on the benzene ring. For instance, a synthetic route to the related compound 2-methoxymethyl-p-phenylenediamine has been developed that involves the substitution of a chloride with an amino group, followed by hydrogenation. A similar strategy could potentially be adapted for the synthesis of this compound. google.com

Advanced Synthetic Strategies and Optimization

With a growing emphasis on efficiency, safety, and sustainability, advanced synthetic strategies are continuously being explored. These include the development of stereoselective methods for chiral derivatives and the incorporation of green chemistry principles.

Stereoselective Synthesis Considerations

While this compound itself is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of its chiral derivatives, which are important building blocks in medicinal chemistry and materials science. Asymmetric synthesis of vicinal diamines has garnered significant attention.

Rhodium-catalyzed asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral 1,2-diamines. nih.govacs.org These methods often employ chiral phosphine (B1218219) ligands to induce enantioselectivity in the reduction of an imine intermediate. For example, rhodium complexes can catalyze the asymmetric transfer hydrogenation of quinoxaline (B1680401) derivatives, which are structurally related to 1,2-diaminobenzenes, to yield chiral N,N'-diaryl vicinal diamines with high enantiomeric excess. rsc.orgrsc.org

Another approach involves the stereoselective opening of cis-2,4,5-triarylimidazoline rings to produce erythro-1,2-diamino-1,2-diarylethane derivatives. researchgate.net While not directly applicable to the synthesis of the parent this compound, these methodologies highlight the potential for creating stereochemically defined centers in its derivatives.

Catalytic SystemChiral Ligand TypeApplication
Rhodium(I) complexesChiral phosphoramidite-phosphine ligandsAsymmetric reductive amination of α-ketoesters with diamines
Cp*Rh(III) complexesChiral diamine ligandsAsymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies can be employed to enhance the environmental compatibility of the process.

One key area is the use of more environmentally benign solvents. The use of water as a solvent in organic reactions, where possible, is highly desirable. chinesechemsoc.org For instance, the reductive amination of aldehydes and ketones has been successfully carried out in water using nanomicelles. organic-chemistry.org The use of deep eutectic solvents (DESs) as green and recyclable reaction media is also a promising alternative to traditional volatile organic solvents. mdpi.com

Catalysis plays a central role in green chemistry. The use of highly efficient and recyclable catalysts can significantly reduce waste. For the reduction of nitroarenes, the development of catalysts based on earth-abundant and non-toxic metals like iron is a significant advancement. nih.gov Furthermore, employing air as the oxidant in condensation reactions to form heterocyclic compounds from o-phenylenediamines represents a very green approach, with water being the only byproduct. researchgate.net The use of tartaric acid as a benign catalyst for the N-acetylation of aromatic amines in glacial acetic acid also exemplifies a greener alternative to more hazardous reagents. ias.ac.in

Green Chemistry PrincipleApplication in Aromatic Amine Synthesis
Use of Safer SolventsWater, Deep Eutectic Solvents (DESs)
Use of CatalysisIron-based catalysts, Gold nanoparticles, Tartaric acid
Use of Renewable FeedstocksLignin-derived monomers for bio-based aromatic amines acs.org
Atom EconomyAir as an oxidant in cyclization reactions

Flow Chemistry and Continuous Processing for Production

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the promise of improved safety, efficiency, scalability, and product consistency. While specific literature detailing the end-to-end continuous synthesis of this compound is nascent, the principles and technologies are well-established for analogous substituted o-phenylenediamines and the heterocyclic products derived from them.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The production of substituted o-phenylenediamines often involves the reduction of nitroanilines, a process that can be effectively managed in a continuous flow setup using packed-bed reactors with heterogeneous catalysts (e.g., Pd/C). This approach minimizes the risks associated with handling large quantities of reagents and improves heat and mass transfer.

Furthermore, the synthesis of benzimidazoles, a major application of this compound, has been successfully adapted to flow conditions. For instance, a green and efficient two-step continuous flow system has been developed for the synthesis of substituted benzimidazoles from o-phenylenediamines and aromatic alcohols via an enzymatic electrochemical cascade. rsc.org Another study reports the optimization of benzimidazol-2-one (B1210169) synthesis from o-phenylenediamine (B120857) using a 1,1'-carbonyldiimidazole (B1668759) (CDI)-promoted cyclocarbonylation under flow conditions, demonstrating the feasibility of multigram-scale preparation. mdpi.com These examples highlight the strong potential for developing dedicated continuous flow processes for the production of this compound, likely involving sequential nitration, chlorination, and catalytic hydrogenation steps integrated into a seamless flow system.

Table 1: Examples of Continuous Flow Synthesis for Related Heterocycles

Product ClassReactantsFlow System HighlightsReference
Substituted BenzimidazolesAromatic Alcohols, o-PhenylenediaminesTwo-step enzymatic electrochemical cascade; mild conditions with air as oxidant. rsc.orgresearchgate.net
Benzimidazol-2-oneo-Phenylenediamine, 1,1'-Carbonyldiimidazole (CDI)Optimized by Design of Experiment (DoE); enables multigram-scale synthesis. mdpi.com
Indole (B1671886) DerivativesPhenylhydrazine hydrochloride, CyclopentanoneFischer indole synthesis in a new continuous flow method suitable for industrial scale-up. researchgate.net

Reaction Mechanisms Involving this compound as a Substrate

The dual nucleophilic nature of the adjacent amine groups in this compound dictates its reactivity, making it a prime building block for various heterocyclic systems and other complex molecules through several key reaction pathways.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental and widely utilized reactions of o-phenylenediamines is their condensation with carbonyl compounds. This reaction provides a direct and efficient route to important heterocyclic scaffolds.

Quinoxalines: this compound readily reacts with 1,2-dicarbonyl compounds (α-diketones) to form quinoxaline derivatives. These reactions are typically catalyzed by acids and can be performed under various conditions, from refluxing in ethanol (B145695) or acetic acid to using greener catalysts at room temperature. researchgate.netijrar.orgencyclopedia.pubsapub.org The electron-donating ethoxy group on the diamine ring generally enhances the reactivity of the amine groups.

Benzimidazoles: The reaction of this compound with aldehydes is a cornerstone for the synthesis of 2-substituted benzimidazoles. uit.nonih.govrasayanjournal.co.in This transformation can be promoted by a wide range of catalysts, including Brønsted or Lewis acids, and even under catalyst-free conditions in suitable solvents like methanol. uit.nonih.gov The reaction is versatile, tolerating a wide variety of substituents on the aldehyde, which allows for the creation of a diverse library of benzimidazole (B57391) derivatives.

Table 2: Selected Conditions for Heterocycle Synthesis from o-Phenylenediamines

Target HeterocycleCarbonyl CompoundCatalyst/ConditionsYieldReference
Quinoxalines1,2-DiketonesCamphorsulfonic acid (20 mol%), EtOH, rtExcellent ijrar.org
Quinoxalines1,2-DiketonesPhenol (20 mol%), EtOH/H₂O, rtHigh to Excellent sapub.org
Quinoxalines1,2-DiketonesPolymer supported sulphanilic acid, EtOH, refluxExcellent researchgate.net
BenzimidazolesAldehydesCatalyst-free, MeOH, rt, 1 minModerate to Excellent uit.no
BenzimidazolesAldehydesp-Toluenesulfonic acid, grinding, solvent-freeHigh nih.gov
BenzimidazolesAldehydesSupported Gold Nanoparticles (Au/TiO₂), CHCl₃:MeOH, rtHigh nih.gov

The formation of both quinoxalines and benzimidazoles proceeds through a well-understood cyclocondensation mechanism.

Quinoxaline Formation: The reaction is initiated by the nucleophilic attack of one of the amino groups of this compound on one of the carbonyl carbons of the α-diketone. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. The resulting dihydroxytetrahydroquinoxaline intermediate then undergoes a dehydration process, losing two molecules of water to form the stable, aromatic quinoxaline ring. researchgate.netresearchgate.net

Benzimidazole Formation: The mechanism for benzimidazole synthesis begins with the condensation of one of the amino groups with the aldehyde to form a Schiff base (imine) intermediate. uit.noresearchgate.net This is followed by a rate-determining intramolecular cyclization, where the second amino group attacks the imine carbon to form a five-membered ring intermediate (an aminal). The final step is an oxidation or dehydrogenation of this intermediate, often facilitated by atmospheric oxygen, to yield the aromatic benzimidazole product. uit.nosemanticscholar.org

Oxidative Coupling Reactions

This compound can participate in oxidative coupling reactions, where new bonds are formed under oxidative conditions. These reactions are powerful tools for constructing complex molecules. A notable example is the synthesis of quinoxalines through the copper-catalyzed aerobic oxidative coupling of o-phenylenediamines with 2-arylethylamines. rsc.org In this type of transformation, molecular oxygen serves as a clean oxidant. The mechanism likely involves the oxidation of both the diamine and the ethylamine, followed by a cascade of condensation and cyclization steps. Transition-metal-catalyzed oxidative cross-coupling reactions represent a broad class of transformations where two nucleophilic partners are coupled in the presence of an oxidant, offering a modern approach to bond formation. rsc.org The electron-rich nature of this compound makes it a suitable substrate for such reactions, potentially coupling with other nucleophiles like organometallic reagents or activated hydrocarbons. frontiersin.org

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if the ring is rendered sufficiently electron-poor by strong electron-withdrawing groups (such as -NO₂) and contains a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com

This compound itself is not a typical substrate for SNAr because it is electron-rich and lacks a leaving group. However, its amino groups are potent nucleophiles and can readily participate in SNAr reactions with activated aromatic halides. masterorganicchemistry.comlibretexts.org In this context, this compound acts as the attacking nucleophile.

The mechanism involves the attack of one of the amine nucleophiles on the electron-deficient carbon of the activated aryl halide, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing groups. In the final step, the leaving group is expelled, restoring the aromaticity of the substrate ring and resulting in the formation of a new C-N bond. masterorganicchemistry.comyoutube.com This pathway is crucial for synthesizing more complex structures where the diamine is linked to other aromatic systems.

Electrophilic Aromatic Substitution Patterns

The substitution pattern of this compound in electrophilic aromatic substitution (EAS) reactions is dictated by the combined directing effects of its three substituents: two amino (-NH₂) groups and one ethoxy (-OCH₂CH₃) group. All three are potent activating groups, meaning they increase the rate of reaction compared to benzene itself. chemguideforcie.co.uk They achieve this by donating electron density to the benzene ring, which stabilizes the intermediate carbocation (arenium ion) formed during the substitution. libretexts.org

Both amino and ethoxy groups are ortho-, para-directors. byjus.compressbooks.pub This is due to their ability to donate a lone pair of electrons to the aromatic system via resonance, which increases the electron density specifically at the ortho and para positions. organicchemistrytutor.com In this compound, the substituents are located at positions 1, 2, and 4. The available positions for an incoming electrophile are C3, C5, and C6.

The directing effects are as follows:

-NH₂ at C1: Directs ortho (to C6) and para (to C4, which is occupied).

-NH₂ at C2: Directs ortho (to C3) and para (to C5).

-OCH₂CH₃ at C4: Directs ortho (to C3 and C5).

Based on the cumulative influence of these groups, the electron density is significantly enhanced at positions C3, C5, and C6. Therefore, incoming electrophiles will preferentially attack these positions. The precise distribution of products among these positions would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring substitution at the less crowded C5 and C6 positions over the C3 position, which is situated between two substituents.

Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile platform for modifying aromatic compounds like this compound, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, as well as hydrogenation and dehydrogenation reactions. nih.govutexas.edu

The amine groups of this compound are suitable nucleophiles for palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction allows for the formation of new C-N bonds by coupling the diamine with aryl halides or triflates. organic-chemistry.orgresearchgate.net Such transformations are pivotal in synthesizing more complex molecules, including triarylamines and various heterocyclic structures. smolecule.com The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.orglibretexts.org

While direct C-C bond formation starting from the C-H bonds of this compound is less common without pre-functionalization, related aromatic diamines can be functionalized to participate in reactions like the Sonogashira coupling (for terminal alkynes) or Suzuki coupling (with boronic acids) if a halide is present on the ring. mdpi.com Transition metal catalysis, particularly with rhodium and iridium, can also facilitate direct C-H amination using organic azides as the nitrogen source, offering an atom-economical route to C-N bond formation. nih.gov

Table 1: Representative Metal-Catalyzed Bond Forming Reactions

Reaction TypeReactantsCatalyst System (Example)Product Type
Buchwald-Hartwig AminationThis compound + Aryl BromidePd(OAc)₂ / Ligand (e.g., Xantphos) + BaseN-Aryl-4-ethoxybenzene-1,2-diamine
C-H AminationThis compound + Sulfonyl AzideRh(III) or Ir(III) complexN-Sulfonylated derivative

Hydrogenation of the aromatic ring in this compound would lead to the formation of the corresponding substituted cyclohexane (B81311) derivative. This reaction typically requires a metal catalyst (e.g., Ruthenium, Rhodium, or Palladium) and a source of hydrogen, such as H₂ gas or a transfer hydrogenation reagent like sodium formate. nih.gov The conditions needed for the complete saturation of the benzene ring are generally harsh.

Dehydrogenation reactions of substituted phenylenediamines can lead to the formation of more complex, oxidized structures. For instance, o-phenylenediamines can undergo oxidative cyclization to form phenazines. nih.gov Studies on N,N'-substituted p-phenylenediamines show that dehydrogenation can occur, sometimes leading to quinonediimine-type structures or other stable radicals, which are important in their function as antioxidants. researchgate.netresearchgate.netscite.ai The electrochemical dehydrogenation of N,N-dialkylanilines can lead to dimerized products through C-H activation. acs.org Similarly, the reaction of o-phenylenediamines with ketones can proceed through a cyclization/dehydrogenation pathway to form quinoxalines. thieme-connect.com

Photochemical Reactions and Mechanisms

The photochemical behavior of phenylenediamines has been a subject of study, revealing pathways for degradation, transformation, and polymerization. When exposed to light, particularly in the presence of oxygen, phenylenediamines can undergo photo-oxidation. nih.govacs.org The reaction often proceeds through the formation of a diimine intermediate after oxidation by singlet oxygen or a radical ion pair. nih.gov This intermediate can then dimerize or react with other molecules. nih.gov For example, the photolysis of 4-chloro-1,2-phenylenediamine in water leads to the formation of 2,3-diamino-7-chlorophenazine (B14164217) with a higher yield and in less time than chemical oxidation methods. nih.gov

In acidic solutions, photolysis of alkylated o- and p-phenylenediamine (B122844) derivatives can lead to deamination, cleaving a C-N bond to form the corresponding aniline (B41778). rsc.orgelectronicsandbooks.com The monoprotonated diamine is believed to be the photo-reactive species in this process. electronicsandbooks.com The environmental fate of related p-phenylenediamine antioxidants is significantly influenced by both direct and indirect photolysis, with factors like pH and the presence of dissolved organic matter affecting degradation rates. acs.orgbohrium.com

Derivatization Strategies of this compound

The amino groups of this compound are nucleophilic and readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental for protecting the amine functionality or for synthesizing derivatives with specific biological or material properties. ontosight.ai

Acylation is typically performed using acyl chlorides or anhydrides (e.g., acetic anhydride, benzoyl chloride) often in the presence of a base to neutralize the acid byproduct. semanticscholar.org Given the presence of two amino groups in this compound, the reaction can yield mono- or di-acylated products. Selective mono-acylation can be challenging but is achievable by controlling stoichiometry and reaction conditions. google.comresearchgate.netwipo.int For instance, studies on m-phenylenediamine (B132917) have shown that high selectivity for the mono-acylated product can be obtained in microreactors. researchgate.net

Sulfonylation involves reacting the diamine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. Similar to acylation, this can lead to mono- or di-sulfonated products. These sulfonamide derivatives are important in medicinal chemistry. Electrochemical methods have also been developed for the regioselective sulfonylation of related aniline derivatives. acs.orgresearchgate.net

Table 2: Derivatization of Amine Groups in this compound

Reaction TypeReagentProduct Functional GroupExample Product Structure
AcylationAcetyl Chloride (CH₃COCl)AmideN-(2-amino-4-ethoxyphenyl)acetamide
AcylationBenzoic Anhydride ((C₆H₅CO)₂O)AmideN-(2-amino-4-ethoxyphenyl)benzamide
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)SulfonamideN-(2-amino-4-ethoxyphenyl)-4-methylbenzenesulfonamide
SulfonylationMethanesulfonyl Chloride (MsCl)SulfonamideN-(2-amino-4-ethoxyphenyl)methanesulfonamide

Alkylation and Arylation of Amine and Ether Functionalities

The primary amine functionalities of this compound are the principal sites for alkylation and arylation reactions. These transformations are crucial for synthesizing a wide array of derivatives with applications in materials science and pharmaceuticals.

N-Alkylation:

A notable method for the N-alkylation of aromatic diamines involves a manganese-catalyzed "borrowing hydrogen" process. This allows for the selective N,N'-dialkylation of o-phenylenediamines using alcohols as the alkylating agents. researchgate.net Research on the analogous compound, 4-methoxybenzene-1,2-diamine, demonstrates that a manganese-triazolylidene complex can efficiently catalyze the reaction with various primary alcohols, including benzyl (B1604629) alcohols and furfuryl alcohol, under neat conditions at 100 °C. researchgate.net This method is also effective for the reaction of 4-methoxybenzene-1,2-diamine with ethylene (B1197577) glycol, showcasing its utility for creating more complex N-substituted structures. researchgate.net The efficiency of this catalytic system, which often provides yields from 81% to 99%, highlights its potential for modifying this compound. researchgate.net

Table 1: Manganese-Catalyzed N-Alkylation of Phenylenediamines with Alcohols This table is representative of the reactivity of the closely related 4-methoxybenzene-1,2-diamine, indicating likely pathways for the ethoxy analogue.

Diamine SubstrateAlcohol/DiolCatalyst SystemConditionsProduct TypeReference
4-methoxybenzene-1,2-diamineEthylene Glycol[Mn(bis-1,2,3-triazolylidene)(CO)3Br] (Mn1) / t-BuOK80-130 °C, 24h, neat1,2,3,4-Tetrahydroquinoxaline derivative researchgate.net
p-phenylenediaminesBenzyl AlcoholsMn1 / t-BuOK100 °C, 6h, neatN,N´-dialkylated diamine researchgate.net

N-Arylation:

The introduction of aryl groups onto the nitrogen atoms is commonly achieved through transition-metal-catalyzed cross-coupling reactions. rhhz.net Copper-catalyzed Ullmann-type reactions, for instance, are a desirable method for forming C-N bonds. rhhz.net These reactions often employ a copper(I) source, such as CuI, in combination with a ligand like N,N'-dimethylethylenediamine (DMEDA) to facilitate the coupling of aryl halides with nitrogen-containing compounds. rhhz.net

A more specific method for the selective synthesis of N-arylbenzene-1,2-diamines involves the irradiation of 4-methoxy-4'-substituted-azobenzenes. rsc.orgrsc.org In a solvent-controllable photoreaction, irradiating these azobenzenes in DMF with hydrochloric acid yields N²-aryl-4-methoxybenzene-1,2-diamines as the major product. rsc.orgnih.gov This process demonstrates a high-yield pathway to mono-arylated diamine derivatives. rsc.org

Halogenation of the Aromatic Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by both the ethoxy group and the two amino groups. These groups are ortho- and para-directors. pearson.com Halogenation, such as chlorination or bromination, is a typical electrophilic aromatic substitution reaction.

The synthesis of halogenated derivatives is exemplified by the preparation of 4-Chloro-5-ethoxybenzene-1,2-diamine. smolecule.com The synthesis pathway for this compound involves the introduction of a chlorine substituent onto the aromatic ring. smolecule.com The general mechanism for such a reaction, for instance bromination, involves the generation of a strong electrophile (e.g., Br⁺) from Br₂ using a Lewis acid catalyst like FeBr₃. pearson.comlibretexts.org The electrophile then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity and yield the halogenated product. libretexts.org Given the positions of the existing substituents, incoming electrophiles would be directed to the available positions on the ring, primarily position 5.

Synthesis of N-Substituted Benzene-1,2-diamines

The synthesis of N-substituted derivatives of benzene-1,2-diamines is a field of significant research, leading to precursors for various heterocyclic compounds and functional materials. For this compound, this primarily involves reactions at the nitrogen atoms.

A highly effective and selective method for preparing N-aryl derivatives utilizes a photochemical approach. As studied with the analogous 4-methoxyazobenzenes, irradiation in acidic DMF can produce N²-aryl-4-methoxybenzene-1,2-diamines in moderate to good yields (58-79%). rsc.org This method's selectivity provides a direct route to mono-N-arylated products. rsc.orgnih.gov

Table 2: Synthesis of N²-Aryl-4-methoxybenzene-1,2-diamine Derivatives via Photoreaction This table shows results for the 4-methoxy analogue, which are predictive for the reactivity of this compound.

Starting Azobenzene Substituent (at 4')Resulting N²-Aryl SubstituentYieldReference
-H-phenyl79% rsc.org
-CH₃-p-tolyl78% rsc.orgrsc.org
-F-4-fluorophenyl75% rsc.orgrsc.org
-Cl-4-chlorophenyl72% rsc.orgrsc.org
-Br-4-bromophenyl70% rsc.orgrsc.org

Furthermore, copper-catalyzed hydroamination reactions have been developed for the regio- and enantioselective synthesis of 1,2-diamine derivatives. nih.gov This approach, applied to γ-substituted allylic pivalamides, allows for the construction of chiral, differentially protected vicinal diamines. The use of an N-pivaloyl protecting group on the starting amine is critical for facilitating the reaction and preventing side reactions, ultimately producing the desired 1,2-diamine product in high yield and enantioselectivity. nih.gov This advanced methodology offers a pathway to complex, chiral N-substituted diamines under mild conditions. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-Ethoxybenzene-1,2-diamine. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete map of the proton and carbon environments and their connectivities can be established.

The ¹H NMR spectrum of this compound provides characteristic signals for the ethoxy group and the aromatic protons. The ethoxy group's methyl (CH₃) protons typically appear as a triplet around 1.3–1.5 ppm, while the methylene (B1212753) (OCH₂) protons appear as a quartet in the range of 3.8–4.2 ppm. The aromatic protons, influenced by the electron-donating effects of the amino and ethoxy groups, will appear in the aromatic region of the spectrum.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The chemical shifts are influenced by the nature of the substituents on the benzene (B151609) ring. For comparison, in the analogous compound 4-methoxy-N2-phenylbenzene-1,2-diamine, the aromatic carbons resonate across a range from approximately 108 to 154 ppm, with the methoxy (B1213986) carbon appearing at 55.7 ppm. rsc.org A similar pattern is expected for this compound, with the ethoxy carbons having distinct shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity
Ethoxy -CH₃~1.3 - 1.5~15Triplet (t)
Ethoxy -OCH₂-~3.8 - 4.2~64Quartet (q)
Aromatic C-H~6.5 - 7.0~110 - 120Multiplets (m)
Aromatic C-NNot Applicable~130 - 145Singlet (s)
Aromatic C-ONot Applicable~150 - 155Singlet (s)

Note: These are approximate values based on typical chemical shift ranges and data from analogous compounds. rsc.orglibretexts.org Actual values can vary with solvent and concentration.

For complex molecules or to resolve signal overlap, 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment establishes proton-proton coupling through bonds, typically over two to three bonds. libretexts.org For this compound, it would show a clear cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also reveal the coupling relationships between adjacent protons on the aromatic ring, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and connect the ethoxy proton signals to their respective carbon signals, providing unambiguous C-H assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and probing the fragmentation pathways of this compound, which has a molecular formula of C₈H₁₂N₂O and a monoisotopic mass of 152.09496 Da. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. For this compound, the protonated molecule, [M+H]⁺, would be detected at an m/z value very close to 153.0977, allowing for the confident determination of its elemental composition (C₈H₁₃N₂O⁺). This high precision is essential to distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. wikipedia.org The resulting fragmentation pattern provides structural information. The fragmentation of this compound is influenced by its functional groups. Common fragmentation pathways in ESI-MS/MS often involve charge-directed processes. nih.gov

Key predicted fragmentation pathways include:

Loss of Ethene: A common fragmentation for ethoxy-substituted aromatic compounds is the neutral loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a product ion corresponding to 4-hydroxybenzene-1,2-diamine.

Loss of the Ethyl Group: Cleavage of the ethyl group (•C₂H₅, 29 Da) can occur, resulting in a radical cation.

Cleavage of the C-O bond: Loss of an ethoxy radical (•OC₂H₅, 45 Da) is another possible pathway.

Table 2: Predicted MS/MS Fragmentation Data for this compound ([C₈H₁₂N₂O+H]⁺)

Precursor Ion (m/z)Proposed Neutral LossFragment Mass (Da)Resulting Ion (m/z)
153.10Ethene (C₂H₄)28.03125.07
153.10Ethyl Radical (•C₂H₅)29.04124.06
153.10Ethoxy Radical (•OC₂H₅)45.06108.04

Note: These pathways are based on general fragmentation principles of related structures. uab.edunih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. These two techniques are complementary; IR spectroscopy is sensitive to changes in the dipole moment, making polar bonds like N-H and C-O strongly active, while Raman spectroscopy is sensitive to changes in polarizability, often making symmetric and non-polar bonds more active. kurouskilab.com

For this compound, key vibrational modes include:

N-H Stretching: The two primary amine (-NH₂) groups will produce symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300–3500 cm⁻¹ region of the IR spectrum.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹. mkjc.in

N-H Bending: The scissoring vibration of the -NH₂ groups is expected in the 1600–1650 cm⁻¹ range.

Aromatic C=C Stretching: The benzene ring exhibits several stretching vibrations between 1450 and 1620 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage gives rise to a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch at a lower frequency.

Ring Breathing Modes: Symmetric vibrations of the benzene ring, often weak in the IR spectrum, can produce strong signals in the Raman spectrum.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Primary Activity
N-H Stretching (amine)3300 - 3500IR
Aromatic C-H Stretching3000 - 3100IR, Raman
Aliphatic C-H Stretching2850 - 2980IR, Raman
N-H Bending (amine)1600 - 1650IR
Aromatic C=C Stretching1450 - 1620IR, Raman
Asymmetric C-O-C Stretching1220 - 1270IR
C-N Stretching1250 - 1350IR

Source: Data compiled from typical functional group frequencies and spectra of analogous compounds. mkjc.inspectroscopyonline.com

Analysis of N-H and C-O Stretching Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In this compound, the key vibrational modes are the N-H stretches of the primary amine groups and the C-O stretch of the ethoxy group.

The primary aromatic amine functionality (-NH₂) gives rise to two characteristic stretching bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. For this compound, the N-H stretching vibrations are typically observed around 3300 cm⁻¹. More specifically, primary amines generally show two bands: one for the asymmetric stretch and another for the symmetric stretch in the 3400–3250 cm⁻¹ region. thermofisher.com Aromatic amines tend to absorb at slightly higher frequencies within this range compared to their aliphatic counterparts. spectrabase.com

The C-O stretching vibration associated with the aromatic ether linkage (Ar-O-CH₂CH₃) is also a prominent feature. This bond typically produces a strong absorption band. For this compound, this vibration is noted around 1250 cm⁻¹. This falls within the expected 1300–1000 cm⁻¹ range for alcohols, ethers, and esters. nih.gov The C-N stretching of the aromatic amine is typically found between 1335-1250 cm⁻¹. thermofisher.com

Table 1: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Primary Aromatic Amine (Ar-NH₂)N-H Asymmetric & Symmetric Stretch~3400–3300Medium
Aromatic Ether (Ar-O-R)C-O Stretch~1250Strong
Primary Aromatic Amine (Ar-NH₂)N-H Bend (Scissoring)1650–1580Medium-Strong
Primary Aromatic Amine (Ar-NH₂)C-N Stretch1335–1250Strong

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

While specific SCXRD data for this compound is not publicly available, analysis of closely related structures provides valuable insight into the expected crystallographic features. For instance, the crystal structure of 2,4,6-trinitro-5-ethoxy-1,3-phenylenediamine, which also contains ethoxy and diamine groups on a benzene ring, has been determined. energetic-materials.org.cn This related compound crystallizes in a monoclinic system with the space group P2₁/c. energetic-materials.org.cn Such data allows for the unambiguous determination of the molecular structure and conformation in the solid state.

Table 2: Illustrative Crystallographic Data from a Related Phenylenediamine Derivative (2,4,6-trinitro-5-ethoxy-1,3-phenylenediamine)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1261
b (Å)8.9654
c (Å)11.2310
Volume (ų)1176.75
Z (Molecules per unit cell)4
Data sourced from a study on a related compound for illustrative purposes. energetic-materials.org.cn

Hydrogen Bonding Network Analysis

In the solid state, the arrangement of this compound molecules would be significantly influenced by hydrogen bonding. The two primary amine groups (-NH₂) are excellent hydrogen bond donors, while the oxygen atom of the ethoxy group and the nitrogen atoms of the amines can act as hydrogen bond acceptors.

This functionality allows for the formation of an extensive network of intermolecular hydrogen bonds. One would expect to observe N-H···N bonds between the amine groups of adjacent molecules and potentially N-H···O bonds where an amine group donates a hydrogen to the ether oxygen of a neighboring molecule. These interactions are critical in stabilizing the crystal lattice. In related o-phenylenediamine (B120857) structures, intramolecular hydrogen bonds are also recognized as an important factor influencing molecular behavior. researchgate.net The analysis of crystal structures of similar molecules, such as N-(4-ethoxyphenyl)-3-hydroxybutanamide, confirms the formation of robust N-H···O and O-H···O hydrogen-bonded networks that dictate the crystal packing. nih.gov

Conformational Analysis and Polymorphism

Conformational analysis of this compound focuses on the rotational freedom of the ethoxy substituent relative to the benzene ring. The C(aryl)-O-C-C torsion angle defines the orientation of the ethyl group. Due to steric interactions with the adjacent amine group, this bond is not expected to be freely rotating, leading to one or more preferred, low-energy conformations in the crystal structure. For example, in the crystal structure of N-(4-ethoxyphenyl)-3-hydroxybutanamide, the C-O-C-C torsion angle is found to be 170.14°, indicating a nearly extended conformation. nih.gov

The existence of such conformational flexibility raises the possibility of polymorphism, where a compound can crystallize in multiple distinct solid-state forms. nih.govnih.gov These different crystalline arrangements, known as polymorphs, arise from molecules adopting different conformations or packing motifs. Each polymorph is a unique solid material with distinct physical properties, such as melting point, solubility, and stability. The study of conformational polymorphism is crucial as different forms can have significantly different behaviors. nih.gov While no specific polymorphs of this compound have been reported, its molecular flexibility makes it a candidate for such phenomena.

Computational Chemistry and Theoretical Investigations of 4 Ethoxybenzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules at the atomic level. For a molecule like 4-ethoxybenzene-1,2-diamine, these calculations can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for its balance of accuracy and computational cost. DFT calculations can provide valuable insights into the electronic properties of this compound.

Key aspects that would be investigated using DFT include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electron Density Distribution: Mapping of the electron density to identify regions of high and low electron concentration, which is crucial for understanding chemical bonding and intermolecular interactions.

Electrostatic Potential (ESP) Maps: Visualization of the electrostatic potential on the molecular surface to predict sites for electrophilic and nucleophilic attack. The electron-rich amino groups and the oxygen of the ethoxy group would be expected to be regions of negative potential, while the hydrogen atoms of the amino groups would exhibit positive potential.

Reactivity Descriptors: Calculation of global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity.

A typical DFT study on this compound would employ a functional, such as B3LYP, in conjunction with a basis set, for example, 6-31G(d,p), to perform geometry optimization and subsequent electronic property calculations.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

Computational ParameterMethod/Basis SetIllustrative Value
Total EnergyB3LYP/6-31G(d,p)(a.u.)
Dipole MomentB3LYP/6-31G(d,p)(Debye)
Chemical Hardness (η)B3LYP/6-31G(d,p)(eV)
Electronegativity (χ)B3LYP/6-31G(d,p)(eV)
Electrophilicity Index (ω)B3LYP/6-31G(d,p)(eV)

Note: The values in this table are illustrative placeholders, as specific computational studies on this compound are not publicly available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, FMO analysis would reveal:

HOMO and LUMO Energy Levels: The energies of the HOMO and LUMO are critical for determining the molecule's ability to donate and accept electrons, respectively.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the amino groups, making these the likely sites for electrophilic attack. The LUMO would be distributed over the aromatic system, indicating where the molecule can accept electrons.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

ParameterIllustrative Value (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap (ΔE)

Note: The values in this table are illustrative placeholders, as specific computational studies on this compound are not publicly available.

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to model the mechanism of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the most favorable reaction pathway.

Key aspects of these calculations include:

Identification of Transition States: A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Locating the transition state structure is crucial for understanding the reaction mechanism and calculating the activation energy.

Reaction Coordinate Mapping: By following the reaction path from reactants to products through the transition state (a process known as Intrinsic Reaction Coordinate, IRC, analysis), the entire energy profile of the reaction can be determined.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, a key parameter for determining the reaction rate.

For example, the condensation reaction of this compound with a dicarbonyl compound to form a quinoxaline (B1680401) derivative could be computationally modeled to understand the step-by-step mechanism and the factors influencing the reaction rate and selectivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational dynamics and interactions of this compound in different environments.

Conformational Analysis and Flexibility Studies

While the benzene ring of this compound is rigid, the ethoxy group and the amino groups have rotational freedom. MD simulations can be used to explore the different conformations that the molecule can adopt and their relative stabilities.

These studies would provide insights into:

Rotational Barriers: The energy barriers associated with the rotation around the C-O bond of the ethoxy group and the C-N bonds of the amino groups.

Preferred Conformations: Identification of the most populated and energetically favorable conformations of the molecule in the gas phase or in solution.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. MD simulations, often in combination with quantum mechanical methods (QM/MM), can be used to explicitly model the effect of solvent molecules on the reactivity of this compound.

These simulations can help to understand:

Solvation Shell Structure: The arrangement of solvent molecules around the solute, particularly around the reactive amino groups.

Hydrogen Bonding Interactions: The formation and dynamics of hydrogen bonds between the amino groups of this compound and protic solvent molecules. These interactions can stabilize the ground state or transition states of reactions, thereby affecting reactivity.

Free Energy of Solvation: The change in free energy when the molecule is transferred from the gas phase to a solvent, which influences its solubility and the thermodynamics of reactions in solution. Implicit solvation models are also commonly used in quantum chemical calculations to approximate these effects.

By employing these computational techniques, a detailed and predictive understanding of the chemical and physical properties of this compound can be achieved, complementing and guiding experimental studies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry and materials science for designing molecules with desired properties. While specific, published QSAR models for derivatives of this compound are not extensively available in current literature, the principles of these methodologies can be applied to understand how its structural features influence its biological activity or chemical reactivity.

Structure-Activity Relationship (SAR) Insights: SAR analysis of this compound focuses on how its constituent functional groups contribute to its interactions with molecular targets.

Amino Groups (-NH₂): The two adjacent amino groups are critical features. They can act as hydrogen bond donors and are sites of protonation, influencing the molecule's solubility and ability to interact with biological receptors or catalysts.

Ethoxy Group (-OCH₂CH₃): The ethoxy group at the 4-position impacts the molecule's lipophilicity and can participate in hydrophobic interactions within binding pockets of enzymes or receptors. Its presence modifies the electronic density of the benzene ring through its electron-donating effect.

Aromatic Ring: The benzene ring serves as a rigid scaffold and is susceptible to electrophilic aromatic substitution, a common reaction pathway. The interplay of the electron-donating amino and ethoxy groups directs the positions of further substitutions.

Quantitative Structure-Activity Relationship (QSAR) Framework: A QSAR study aims to build a mathematical model correlating the biological activity of a series of compounds with their physicochemical properties, which are described by molecular descriptors. nih.govjksus.org For a hypothetical series of this compound derivatives, a QSAR model would be developed by calculating various descriptors. The goal of such a model is to predict the activity of new, unsynthesized compounds, thereby optimizing the selection of candidates for synthesis and testing. nih.gov

The table below illustrates the common classes of descriptors that would be calculated for a QSAR analysis of this compound derivatives.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis

Descriptor Class Examples Information Provided
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges Describes the electronic aspects of the molecule, such as reactivity and polarity.
Steric Molecular Volume, Surface Area, Molar Refractivity (MR) Relates to the size and shape of the molecule, influencing its fit into a binding site.
Hydrophobic LogP (Partition Coefficient), Water-Accessible Surface Area Quantifies the molecule's lipophilicity, which affects its absorption and distribution.
Topological Connectivity Indices, Wiener Index Encodes information about the branching and connectivity of atoms within the molecule.

| Hydrogen Bonding | Number of H-bond Donors, Number of H-bond Acceptors | Quantifies the potential for forming hydrogen bonds, a key interaction in biological systems. |

Prediction of Spectroscopic Data through Computational Methods

Computational methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules like this compound. These predictions are vital for confirming molecular structures and understanding vibrational and electronic properties.

Density Functional Theory (DFT) in Spectroscopic Predictions: Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting a range of molecular properties with a good balance of accuracy and computational cost.

Vibrational Spectroscopy (FT-IR, Raman): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum, often after applying a scaling factor to account for approximations and anharmonicity, can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to make confident assignments of the observed peaks. mkjc.inmdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. researchgate.net This method predicts the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in an experimental UV-Visible spectrum. These calculations help in understanding the electronic structure, including the nature of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

Prediction of Nuclear Magnetic Resonance (NMR) Spectra: NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts (δ) and coupling constants (J).

DFT-based Methods: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C) with reasonable accuracy. researchgate.net

Machine Learning: More recently, machine learning and deep learning algorithms have emerged as powerful tools for the rapid and accurate prediction of NMR spectra. nih.gov These models are trained on vast databases of experimental spectra and can often predict chemical shifts from a chemical structure with high precision. nih.gov

The following table summarizes the computational approaches used to predict different types of spectroscopic data.

Table 2: Computational Methods for Predicting Spectroscopic Data

Spectroscopy Type Computational Method Predicted Parameters
FT-IR / Raman Density Functional Theory (DFT) Vibrational Frequencies, Infrared Intensities, Raman Activities
UV-Visible Time-Dependent DFT (TD-DFT) Excitation Energies (λ_max), Oscillator Strengths, Electronic Transitions

| NMR | DFT (GIAO Method), Machine Learning | Chemical Shifts (δ), Spin-Spin Coupling Constants (J) |

Applications in Medicinal Chemistry and Drug Discovery As a Building Block

Precursor for Bioactive Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental scaffolds in medicinal chemistry. sigmaaldrich.com A significant number of approved drugs are based on heterocyclic cores. 4-Ethoxybenzene-1,2-diamine is an important starting material for constructing several classes of these bioactive heterocycles.

The benzimidazole (B57391) scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antifungal, antiparasitic, and proton-pump inhibitory actions. researchgate.netnih.gov The most common and direct method for synthesizing benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its equivalent (such as an aldehyde or orthoester).

The use of substituted o-phenylenediamines like this compound allows for the introduction of specific functionalities onto the benzimidazole core, which can fine-tune the molecule's biological activity. For instance, research on its close analog, 4-methoxybenzene-1,2-diamine, has demonstrated its utility in creating benzimidazole derivatives. In one study, 4-methoxybenzene-1,2-diamine was reacted with various substituted benzaldehydes to produce a library of benzimidazoles that were subsequently evaluated as potential inhibitors for Alzheimer's disease. nih.gov Another report details the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-thiol by reacting 4-methoxybenzene-1,2-diamine with carbon disulfide, yielding a product with potential for further derivatization. mdpi.com These examples highlight a well-established synthetic pathway where this compound can be used to generate novel benzimidazole-based therapeutic agents.

Table 1: Examples of Benzimidazole Synthesis from Substituted o-Phenylenediamines

Starting DiamineReagentResulting Benzimidazole DerivativePotential ApplicationReference
4-Methoxybenzene-1,2-diamineSubstituted BenzaldehydesSubstituted 5-Methoxy-1H-benzimidazolesAnti-Alzheimer's Disease nih.gov
4-Methoxybenzene-1,2-diamineCarbon Disulfide5-Methoxy-1H-benzo[d]imidazole-2-thiolSynthetic Intermediate mdpi.com
o-PhenylenediamineVarious Aldehydes2-Substituted-1H-benzimidazolesGeneral Bioactive Scaffolds researchgate.net

Quinoxalines, also known as benzopyrazines, are another class of nitrogen-containing heterocycles with significant importance in pharmacology. mdpi.com The quinoxaline (B1680401) scaffold is present in several marketed drugs, including agents used to treat viral infections and cancer. nih.govnih.gov The standard synthesis for quinoxalines involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov

The use of this compound in this reaction leads to the formation of 6-ethoxyquinoxaline (B1626244) derivatives. The ethoxy substituent can influence the electronic properties of the heterocyclic system and provide an additional point of interaction with biological targets. Studies have shown that modifying the o-phenylenediamine with electron-donating or electron-withdrawing groups can affect reaction times and yields, demonstrating the modularity of this synthetic approach. thepharmajournal.com For example, an efficient, one-pot synthesis of various quinoxalines has been achieved by reacting o-phenylenediamines with phenacyl bromides in an aqueous ammonium (B1175870) chloride solution, a method applicable to substituted diamines. thepharmajournal.com This highlights the role of this compound as a key component for generating libraries of quinoxaline derivatives for screening and drug development. udayton.edu

Table 2: Synthetic Approaches for Quinoxaline Derivatives

Diamine ComponentDicarbonyl Component/EquivalentCatalyst/ConditionsProduct TypeReference
o-Phenylenediamines1,2-DiketonesAlumina-supported heteropolyoxometalates, Toluene, RTSubstituted Quinoxalines nih.gov
o-PhenylenediaminesPhenacyl BromidesAq. NH4Cl, Ethanol (B145695):Water, RefluxSubstituted Quinoxalines thepharmajournal.com
o-Phenylenediaminesα-Aminoxylated DicarbonylsAcidic elimination, one-potQuinoxaline Scaffolds nih.gov

Beyond benzimidazoles and quinoxalines, the o-phenylenediamine core of this compound is a precursor to other pharmaceutically relevant N-containing heterocycles. nih.gov One notable class is the phenazines. Phenazine (B1670421) derivatives, particularly phenazine 5,10-dioxides like myxin (B609384) and iodinin, are natural products that have attracted interest for their potent biological activities, including hypoxia-selective cytotoxicity against acute myeloid leukemia (AML) cells. rsc.org The synthesis of the phenazine skeleton typically involves the oxidative condensation of o-phenylenediamines. The substitution pattern on the diamine starting material directly translates to the final phenazine product, allowing for the rational design of analogs with optimized potency and selectivity. Therefore, this compound could serve as a valuable starting material for novel, substituted phenazine-based anticancer agents.

Role in the Design of Enzyme Inhibitors and Receptor Ligands

The chemical structure of this compound makes it and its derivatives well-suited for interaction with biological macromolecules like enzymes and receptors. The two amino groups can act as hydrogen bond donors, while the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor. Furthermore, the ethoxy group provides a lipophilic character that can engage in hydrophobic interactions within the binding pockets of proteins.

This combination of features is crucial in the rational design of enzyme inhibitors and receptor ligands. nih.govnih.gov For example, as previously mentioned, benzimidazoles derived from the closely related 4-methoxybenzene-1,2-diamine have been investigated as inhibitors for enzymes implicated in Alzheimer's disease. nih.gov The design of such inhibitors often relies on positioning key functional groups to interact with specific amino acid residues in the enzyme's active site. By using this compound as a scaffold, medicinal chemists can systematically explore the structure-activity relationship (SAR) to optimize binding affinity and selectivity for a desired biological target.

Prodrug Strategies Utilizing the Diamine Moiety

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. ijpcbs.comnih.gov This strategy is widely used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low membrane permeability, or rapid metabolism. nih.govsemanticscholar.org

The diamine moiety of this compound offers opportunities for prodrug design. Functional groups like amines are frequently used as handles for chemical modification to create prodrugs. ijpcbs.com For instance, one of the amino groups could be acylated to form an amide linkage. This amide prodrug would likely have different physicochemical properties, such as increased lipophilicity, which could enhance its absorption. Once absorbed, the amide bond could be cleaved by ubiquitous enzymes like amidases or proteases to release the active amino-containing parent drug at the site of action. ijpcbs.com Another conceptual approach is based on bioreduction. The phenazine 5,10-dioxides, which can be synthesized from o-phenylenediamines, are themselves considered prodrugs because they require bioreductive activation under hypoxic conditions to exert their cytotoxic effects. rsc.org This suggests that heterocycles derived from this compound could be designed as prodrugs that are activated under specific physiological conditions, such as the low-oxygen environment of solid tumors.

Ligand Design for Metal-Mediated Biological Processes

Metal-based compounds are a cornerstone of modern chemotherapy, with cisplatin (B142131) being a landmark example. nih.govqtanalytics.in The therapeutic activity of these agents arises from the coordination of a central metal ion to one or more organic molecules, known as ligands. The ligands play a critical role in modulating the metal's reactivity, stability, and biological targeting. nih.gov

The 1,2-diamine arrangement in this compound makes it an excellent bidentate ("two-toothed") chelating ligand. It can coordinate to a single metal center through its two nitrogen atoms, forming a stable five-membered ring. This chelation is entropically favored and results in robust metal complexes. This property is highly valuable in the design of novel metal-based therapeutic or diagnostic agents. mdpi.com For example, complexes of platinum, ruthenium, and titanium have been extensively studied as anticancer agents. nih.govmdpi.com By using this compound as a ligand, researchers can synthesize new metal complexes where the ethoxy group can be used to systematically modify the steric and electronic properties of the final compound, potentially leading to improved efficacy, reduced toxicity, or a different mechanism of action compared to existing metal-based drugs. nih.gov

Table 3: Potential Metal Complexes and Their Therapeutic Focus

Metal CenterLigand TypePotential Therapeutic ApplicationReference
Platinum (Pt)Bidentate DiamineAnticancer (DNA-binding agents) nih.govmdpi.com
Ruthenium (Ru)N-heterocyclic/DiamineAntimetastatic, Anticancer nih.govmdpi.com
Gold (Au)Various (including N-donors)Anticancer nih.gov
Titanium (Ti)Bidentate Diamine/EthanolatoAnticancer mdpi.com

Applications in Materials Science and Polymer Chemistry As a Precursor

Monomer in Polymer Synthesismdpi.com

The presence of two reactive amine functional groups makes 4-Ethoxybenzene-1,2-diamine an ideal monomer for polycondensation reactions. It is utilized in the synthesis of high-performance polymers such as polyimides and polyamides. kpi.ua

Polyimides and Polyamides with Tunable Properties

Aromatic polyimides and polyamides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. kpi.uanih.gov The properties of these polymers can be finely tuned by altering the chemical structure of the monomers. The synthesis typically involves a two-step process where a diamine is reacted with a dianhydride (for polyimides) or a diacid chloride (for polyamides) to first form a soluble precursor, which is then cyclized into the final polymer. kpi.uaresearchgate.net

The incorporation of this compound as the diamine monomer can influence the final properties of the polymer in several ways:

Solubility: The ethoxy group (-OC₂H₅) can enhance the solubility of the resulting polyimides and polyamides in organic solvents. nii.ac.jp This is a significant advantage, as many high-performance aromatic polymers suffer from poor solubility, which complicates their processing. nih.gov Improved solubility allows for easier fabrication of films and coatings. researchgate.net

Flexibility: The ether linkage in the ethoxy group can introduce a degree of flexibility into the polymer backbone, which can affect mechanical properties such as elongation at break and tensile strength. mdpi.com

Research on various substituted aromatic diamines demonstrates that modifications to the monomer structure are a key strategy for developing polymers with a desirable balance of properties for specific applications, from microelectronics to aerospace. researchgate.netnii.ac.jpresearchgate.net

Table 1: Representative Properties of Aromatic Polyamides/Polyimides This table provides a general range of properties for aromatic polyamides and polyimides to illustrate the impact of monomer structure. Specific values for polymers derived from this compound would require targeted synthesis and characterization.

PropertyTypical Range for Aromatic PolyamidesTypical Range for Aromatic PolyimidesInfluence of Ethoxy Group
Glass Transition Temperature (Tg) 170–300 °C220–400 °C+May slightly lower Tg, improving processability. nii.ac.jp
Tensile Strength 70–120 MPa90–170 MPaCan be tuned by altering backbone rigidity. mdpi.com
Elongation at Break 5–25 %6–15 %Introduction of flexible linkages can increase elongation. mdpi.com
Solubility Generally soluble in polar aprotic solventsOften insoluble, but can be improved with flexible/bulky groups.Enhances solubility in organic solvents. nii.ac.jp
Decomposition Temperature (TGA, 10% loss) > 450 °C> 500 °CRemains high, ensuring good thermal stability. mdpi.comresearchgate.net

Conductive Polymers and Organic Semiconductors

This compound is a precursor for synthesizing organic semiconductors and components of conductive polymers. The field of organic electronics relies on materials that can transport electrical charge, and aromatic amines are a foundational class of these materials. scholaris.camdpi.com

The synthesis of conductive polymers can be achieved through chemical or electrochemical methods, where monomers are oxidized to form reactive intermediates that subsequently polymerize. mdpi.com The electron-rich nature of this compound, enhanced by the ethoxy group, makes it a suitable candidate for such oxidative polymerization processes. The resulting polymers can have applications in various electronic devices, including sensors and transistors. mdpi.comsemanticscholar.org

Precursor for Advanced Organic Materials

Beyond direct polymerization, this compound is a building block for more complex, functional organic molecules used in cutting-edge applications. clearsynth.com

OLED Materials and Organic Electronicsbldpharm.com

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of thin-film organic materials, each with a specific function, such as hole injection, hole transport, emission, and electron transport. acs.orgaps.org N-aryl-1,2-phenylenediamines are important precursors for synthesizing materials used in OLEDs, particularly as hole-transporting materials or as part of the emissive layer. researchgate.net

This compound can be a starting point for creating these complex molecules. For example, it can be used to synthesize quinoxaline (B1680401) derivatives, which have shown promise as electroluminescent materials. researchgate.net The condensation of an ortho-diamine like this compound with a 1,2-diketone is a common route to these heterocyclic structures. researchgate.net The properties of the final OLED material, such as emission color and efficiency, can be tuned by modifying the substituents on the diamine precursor. nih.gov

Table 2: Key Material Properties for OLED Applications This table outlines general properties for materials used in OLEDs. The specific performance of materials derived from this compound would depend on the final molecular structure.

PropertyDesired CharacteristicRole of Precursor (this compound)
Luminescence High quantum yield, specific color (e.g., blue)The precursor's structure influences the final molecule's electronic and photophysical properties. researchgate.net
Charge Carrier Mobility Efficient electron and/or hole transportForms the backbone of hole-transporting materials. scholaris.ca
Thermal Stability High decomposition temperature and glass transition temperatureThe aromatic nature of the diamine contributes to the thermal robustness of the final material. researchgate.net
Processability Good solubility for solution-based processing or stability for vacuum depositionThe ethoxy group can improve solubility. nii.ac.jp

Photochromic Materialsmanchesterorganics.com

Photochromic materials can reversibly change their color upon exposure to light of a specific wavelength. acs.orgresearchgate.net This property is the result of a light-induced reversible transformation between two chemical species with different absorption spectra. nih.gov Aromatic amines are often used as precursors in the synthesis of certain types of photochromic molecules, such as those containing azo groups or in the formation of spiropyrans. acs.orgnih.gov

One common synthetic route involves the conversion of an aromatic amine into a diazonium salt. acs.org This reactive intermediate can then be coupled with other molecules to create the final photochromic system. This compound, with its two amine groups, offers possibilities for creating diverse and potentially multi-responsive photochromic structures. The modification of polymers with photochromic dyes is a method to create smart materials where properties like color and surface wettability can be controlled by light. nih.gov

Development of Sensors and Probesmanchesterorganics.com

The reactive amine groups of this compound make it a suitable building block for the development of chemical sensors and fluorescent probes. nih.gov These sensors operate through a specific chemical reaction or interaction between the probe molecule and the target analyte, which results in a measurable signal, often a change in color or fluorescence. nih.gov

For instance, o-phenylenediamine (B120857) derivatives are used to synthesize fluorescent probes that are sensitive to their environment, such as pH, or can detect specific molecules. nih.gov The reaction of the diamine with an analyte can lead to the formation of a new compound with distinct spectroscopic properties. For example, the reaction with formaldehyde (B43269) can produce a new heterocyclic ring, causing a significant shift in the absorption or emission spectrum, which forms the basis for detection. The electron-donating ethoxy group can further modulate the photophysical properties of both the probe and the resulting product, potentially enhancing sensitivity or shifting the operational wavelength. acs.org

Insufficient Research on this compound in Coordination Polymers and MOFs

Despite its potential as a building block in materials science, a comprehensive review of available scientific literature reveals a significant gap in research regarding the specific application of this compound as a primary ligand in the synthesis of coordination polymer networks and metal-organic frameworks (MOFs).

While the compound is recognized as a valuable intermediate in organic synthesis, its role in the construction of these complex, extended structures has not been extensively explored or documented in peer-reviewed research. Coordination polymers and MOFs are typically formed by linking metal ions or clusters with organic ligands to create one-, two-, or three-dimensional structures. mdpi.comrsc.orgeeer.org The properties of these materials are highly dependent on the nature of the metal and the organic linker. oaes.cc

A study on mixed-ligand complexes did involve this compound in reactions with anthranilic acid and various divalent transition metal ions. asrjetsjournal.org This research focused on the synthesis and characterization of discrete molecular complexes rather than extended, polymeric structures. The study provided characterization data for a Schiff base ligand derived from the condensation of this compound and anthranilic acid, but did not report the formation or properties of coordination polymers or MOFs. asrjetsjournal.org

The electronic properties of this compound, influenced by the electron-donating ethoxy group, suggest it could be a viable candidate for forming stable metal complexes. The two adjacent amine groups provide a chelating site for coordination with metal ions. However, without specific studies detailing the reactions of this diamine with metal salts under conditions typically used for coordination polymer and MOF synthesis (e.g., solvothermal or hydrothermal methods), its behavior and the resulting structural motifs remain hypothetical.

Currently, there are no available research findings, structural data, or detailed characterization of coordination polymers or MOFs that utilize this compound as the primary building block. Consequently, data tables on their synthesis, structure, and properties cannot be generated. Further research is required to explore the potential of this compound in the design and synthesis of novel coordination polymers and MOFs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxybenzene-1,2-diamine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis of substituted benzene-1,2-diamines typically involves electrophilic aromatic substitution (EAS) or reduction of nitro precursors. For ethoxy-substituted derivatives, EAS with ethoxy groups as directing substituents can be optimized using catalysts like pyridine to stabilize intermediates . Protecting the amino groups during synthesis (e.g., via acetylation) minimizes side reactions. Solvent selection (e.g., ethanol or DMF) and controlled temperature (60–80°C) enhance regioselectivity and yield, as demonstrated in analogous diamine syntheses . Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is recommended for high purity.

Q. How does the ethoxy substituent influence the electronic and steric properties of benzene-1,2-diamine derivatives in coordination chemistry?

  • Methodological Answer : The ethoxy group (-OCH₂CH₃) is an electron-donating substituent that increases electron density on the aromatic ring, enhancing nucleophilicity at the ortho and para positions. This facilitates coordination with transition metals (e.g., Cu²⁺, Fe³⁺) in Schiff base complexes. Steric effects from the ethoxy group can hinder planar coordination geometries, as observed in fluorinated analogs . Comparative studies using Hammett constants (σ values) and computational modeling (DFT) can quantify electronic effects, while X-ray crystallography resolves steric impacts on coordination complexes .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives, particularly in resolving structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for OCH₂) and aromatic protons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of ethoxy groups).
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for verifying regiochemistry in derivatives like Schiff bases .
  • IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields or spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions in yields often arise from unoptimized reaction conditions (e.g., solvent polarity, stoichiometry). Systematic DOE (Design of Experiments) approaches, varying parameters like temperature, catalyst loading, and reaction time, can identify optimal conditions . For spectroscopic inconsistencies, cross-validation using multiple techniques (e.g., NMR with COSY/HSQC, X-ray) is essential. Replicate experiments under inert atmospheres (N₂/Ar) minimize oxidation side products .

Q. What strategies enable enantioselective functionalization of this compound for chiral ligand development?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For vicinal diamines, asymmetric hydrogenation of imine intermediates using Ru-BINAP catalysts achieves high enantiomeric excess (ee >90%) . Alternatively, enzymatic resolution (e.g., lipase-catalyzed acylations) separates enantiomers. Chiral HPLC or circular dichroism (CD) validates ee values .

Q. In heterocyclic synthesis, what novel benzimidazole or quinoxaline derivatives can be synthesized from this compound, and what are their potential applications?

  • Methodological Answer : Condensation with aldehydes or ketones forms Schiff bases, which cyclize to benzimidazoles under oxidative conditions (e.g., air/O₂ in aqueous media ). Ethoxy-substituted quinoxalines are synthesized via condensation with α-ketoglutaric acid, yielding heterocycles with applications as serotonin receptor antagonists or anticancer agents . For example:

DerivativeSynthetic RouteApplication
BenzimidazoleCondensation + O₂ oxidation 5-HT6 receptor modulation
Quinoxalineα-ketoglutaric acid cyclization Antitumor activity

Q. How do computational models predict the reactivity and thermodynamic stability of this compound compared to experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., HOMO localization at C3/C6 positions). Thermodynamic stability is assessed via Gibbs free energy (ΔG) of tautomers or conformers. Experimental validation includes DSC (melting point analysis) and kinetic stability studies in acidic/basic media . Discrepancies between computed and observed data often arise from solvent effects, requiring implicit/explicit solvation models in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.